molecular formula C8H11ClN2 B1282790 3-Tert-butyl-6-chloropyridazine CAS No. 41144-46-1

3-Tert-butyl-6-chloropyridazine

Cat. No. B1282790
CAS RN: 41144-46-1
M. Wt: 170.64 g/mol
InChI Key: BMEMBHNMSYYDTO-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-chloropyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 2 positions. The tert-butyl group attached to the third position and the chlorine atom at the sixth position are indicative of the compound's potential for further chemical modification and its reactivity.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the use of hydrazines and various other starting materials to introduce different substituents onto the pyridazine ring. For example, the synthesis of related compounds has been demonstrated through the reaction of tetrahydropyridine derivatives with hydrazines under acidic conditions, leading to a variety of products including hydrazones, pyrazolines, or pyridazinones depending on the reaction conditions . Another related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was synthesized from 1-tert-butylhydrazine and other reagents in several steps, indicating the versatility of tert-butylhydrazine as a starting material for synthesizing tert-butyl pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be analyzed using spectroscopic methods and theoretical calculations. For instance, a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, was investigated using spectroscopic techniques and computational methods to determine its optimized molecular structure, vibrational frequencies, and electronic properties such as HOMO and LUMO analysis . These analyses provide insights into the electronic distribution and stability of the molecule, which are influenced by the substituents on the pyridazine ring.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions due to the presence of reactive sites on the ring. The reactivity can be influenced by the substituents present on the pyridazine core. For example, tert-butylsulfinyl and tert-butylsulfonyl groups have been used as directing groups for metalation in the pyridazine series, leading to various functionalized products . The presence of a tert-butyl group can also influence the reactivity and the outcome of the reactions, as seen in the synthesis of novel pyridazine derivatives with herbicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Tert-butyl-6-chloropyridazine would be influenced by the tert-butyl and chloro substituents. These groups can affect the compound's boiling point, melting point, solubility, and stability. The crystal structure of related compounds provides information about intermolecular interactions, such as hydrogen bonding, which can affect the compound's physical properties . The thermal behavior, as well as the electronic properties of related compounds, have been characterized using various analytical techniques, including X-ray crystallography and DFT analyses . These studies contribute to a better understanding of how structural modifications can alter the properties of pyridazine derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The compound 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, a derivative of 3-tert-butyl-6-chloropyridazine, has been synthesized from specific starting materials, showcasing the potential for varied synthesis pathways for related compounds (Xu et al., 2006).

Agricultural and Insecticidal Uses

  • Insecticidal Properties : Derivatives of 3-tert-butyl-6-chloropyridazine have been synthesized and evaluated for insecticidal activities. Some compounds in this category have shown effectiveness against pests like Oriental armyworm and bean aphids (Shang et al., 2010).

Chemical Reactions and Complex Formation

  • Water Oxidation Catalysts : Certain complexes involving pyridazine derivatives, which could include 3-tert-butyl-6-chloropyridazine-related compounds, have been found to facilitate water oxidation, an important reaction in chemical and environmental processes (Zong & Thummel, 2005).

Biological Activities and Applications

  • Biological Activity : Some pyridazinone derivatives, which can be synthesized from compounds related to 3-tert-butyl-6-chloropyridazine, have shown insecticidal activity, indicating potential applications in pest control (Tie, 1999).

Metalation and Organic Synthesis

  • Metalation Studies : The use of tert-butylsulfinyl and tert-butylsulfonyl groups in pyridazine, closely related to 3-tert-butyl-6-chloropyridazine, has been explored for metalation, leading to the synthesis of various functionalized products (Turck et al., 1998).

Electrochemical Properties

  • Arylation via Electrochemical Methods : Research on the nickel-catalyzed electrochemical cross-coupling of 3-amino-6-chloropyridazines, which can include compounds related to 3-tert-butyl-6-chloropyridazine, provides insights into biaryl formation, a key reaction in pharmaceutical and material sciences (Sengmany et al., 2013).

Stroke Treatment Research

  • Therapeutic Applications : A derivative of 3-tert-butyl-6-chloropyridazine, (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide, has shown potential in stroke treatment due to its thrombolytic activity and ability to scavenge free radicals (Marco-Contelles, 2020).

Corrosion Inhibition

  • Surface Protection : Some 3-chloropyridazine derivatives, potentially including 3-tert-butyl-6-chloropyridazine analogs, have been tested for their ability to protect metal surfaces and inhibit corrosion, showing promise for applications in material preservation (Olasunkanmi et al., 2018).

properties

IUPAC Name

3-tert-butyl-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEMBHNMSYYDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542318
Record name 3-tert-Butyl-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-chloropyridazine

CAS RN

41144-46-1
Record name 3-tert-Butyl-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kaleta, G Bastien, J Wen, M Dračínský… - The Journal of …, 2019 - ACS Publications
… A solution of 3-tert-butyl-6-chloropyridazine (8) (2.500 g, 14.651 mmol) and NaI (3.074 g, 20.511 mmol, 1.4 equiv) in 57% aqueous HI (25 mL) was stirred in an oil bath for 30 min at 70 …
Number of citations: 19 pubs.acs.org

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